N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide
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Overview
Description
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide is a small molecule antagonist of the purinergic receptor P2X3. This receptor is involved in the transmission of pain signals, making this compound a potential therapeutic agent for the treatment of chronic pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with isopropyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxalamide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted acetyl compounds .
Scientific Research Applications
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating pain signals through the P2X3 receptor.
Medicine: Potential therapeutic agent for the treatment of chronic pain.
Industry: May be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by antagonizing the purinergic receptor P2X3. This receptor is involved in the transmission of pain signals. By blocking this receptor, the compound can reduce the sensation of pain. The molecular targets and pathways involved include the inhibition of ATP binding to the P2X3 receptor, which prevents the activation of downstream signaling pathways that lead to pain perception.
Comparison with Similar Compounds
Similar Compounds
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide: Another antagonist of the P2X3 receptor with similar properties.
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide: Similar structure but with a phenethyl group instead of an isopropyl group.
Uniqueness
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide is unique due to its specific antagonistic activity on the P2X3 receptor, making it a promising candidate for the development of new pain therapeutics.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)17-15(21)16(22)18-13-7-6-12-5-4-8-19(11(3)20)14(12)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEFYAZSAZYFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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